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poly(I,8-azidoI).poly(C12,U) - 127815-79-6

poly(I,8-azidoI).poly(C12,U)

Catalog Number: EVT-1520555
CAS Number: 127815-79-6
Molecular Formula: C27H29Cl2N3S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Poly(I,8-azidoI).poly(C12,U) is a chemically modified double-stranded RNA compound that incorporates an azido group at the 8-position of adenosine. This modification enhances its utility in biological research, particularly in probing RNA interactions and mechanisms. The compound is classified under synthetic nucleic acids, specifically designed for use in molecular biology and biochemistry.

Source and Classification

The synthesis of poly(I,8-azidoI).poly(C12,U) is primarily derived from enzymatic methods that incorporate the azido modification into the ribonucleic acid structure. This compound falls under the category of photoaffinity probes, which are used to study RNA-protein interactions through covalent bonding upon exposure to light. Its classification as a double-stranded RNA allows it to mimic natural RNA structures, facilitating its role in various biological assays.

Synthesis Analysis

Methods

The synthesis of poly(I,8-azidoI).poly(C12,U) typically involves the following steps:

  1. Enzymatic Synthesis: The compound is synthesized using specific RNA polymerases that can incorporate modified nucleotides into RNA strands. The azido modification at the 8-position is introduced during this process, allowing for selective labeling.
  2. Characterization: After synthesis, the compound undergoes characterization techniques such as gel electrophoresis and spectrophotometry to confirm its size, purity, and structural integrity.

Technical Details

The enzymatic synthesis utilizes templates that guide the polymerization of ribonucleotides, with careful control over reaction conditions to ensure the incorporation of the azido group. The resulting product is then purified to remove any unreacted components or by-products.

Molecular Structure Analysis

Structure

Poly(I,8-azidoI).poly(C12,U) consists of two strands: one strand contains inosine with an azido group at the 8-position, while the complementary strand includes uridine. This structure allows for specific base pairing and stability typical of double-stranded RNA.

Data

The molecular weight and specific structural data can be obtained from spectroscopic analysis, confirming the presence of the azido group and the integrity of the double-stranded form. The presence of the azido group provides unique reactivity for photoaffinity labeling.

Chemical Reactions Analysis

Reactions

Poly(I,8-azidoI).poly(C12,U) can participate in various chemical reactions:

  1. Photoaffinity Labeling: Upon exposure to UV light, the azido group can form covalent bonds with nearby proteins or nucleic acids, allowing researchers to identify binding partners.
  2. Hybridization: The compound can hybridize with complementary sequences in RNA or DNA, facilitating studies on gene expression and regulation.

Technical Details

The efficiency of photoaffinity labeling depends on factors such as light intensity, duration of exposure, and concentration of the target molecules. These parameters need to be optimized for effective experimental outcomes.

Mechanism of Action

Process

The mechanism involves several steps:

  1. Binding: Poly(I,8-azidoI).poly(C12,U) binds to specific target proteins or nucleic acids through complementary base pairing.
  2. Activation: Upon UV irradiation, the azido group undergoes a photochemical reaction that generates a reactive intermediate capable of forming covalent bonds with nearby biomolecules.
  3. Labeling: This results in stable adducts that can be analyzed through various biochemical techniques.

Data

Studies have shown that this mechanism allows for precise mapping of RNA-protein interactions and can be quantified using techniques like mass spectrometry or Western blotting.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in aqueous buffers commonly used in molecular biology.

Chemical Properties

  • Stability: Generally stable under physiological conditions but sensitive to UV light due to the azido group.
  • Reactivity: The azido group provides unique reactivity for covalent bonding upon irradiation.

Relevant Data or Analyses

Characterization studies often reveal melting temperatures and kinetic stability under various ionic conditions, which are crucial for understanding its behavior in biological systems.

Applications

Poly(I,8-azidoI).poly(C12,U) has several scientific uses:

  1. RNA-Protein Interaction Studies: It serves as a tool for identifying and characterizing RNA-binding proteins.
  2. Gene Regulation Research: The compound can be used to study mechanisms of gene expression regulation through its ability to hybridize with target sequences.
  3. Therapeutic Research: Investigations into its potential as an antiviral agent are ongoing due to its interferon-inducing properties when used in certain formulations .
Chemical Structure and Molecular Characterization of Poly(I,8-azidoI).poly(C12U)

Primary Sequence and Base Pairing Dynamics

Poly(I,8-azidoI).poly(C12U) is a synthetic double-stranded RNA (dsRNA) heteropolymer with precisely defined strand composition. The "I" strand consists of inosine residues where approximately 50% of inosines are chemically modified at the C8 position with an azido group (8-azidoinosine), forming the poly(I,8-azidoI) chain. The complementary strand, poly(C12U), is a copolymer of cytidine with uracil substitutions at a controlled ratio of 1 uracil per 12 cytosines. This stoichiometric relationship creates a structurally defined mismatched duplex [1] [2].

Enzymatic synthesis using RNA-dependent RNA polymerases ensures precise incorporation of modified bases while maintaining the phosphodiester backbone typical of natural RNA. The base pairing involves unconventional hydrogen bonding patterns: inosine (acting as a guanosine analog) typically forms three hydrogen bonds with cytidine (I:C pairs), while the strategically placed uracils create I:U mismatches that disrupt standard Watson-Crick geometry. These mismatches introduce localized structural deformations while maintaining overall duplex integrity [1].

Table 1: Strand Composition of Poly(I,8-azidoI).poly(C12U)

StrandCompositionModificationLength (approximate)
Poly(I,8-azidoI)Inosine with 50% 8-azidoinosine8-azido group at position 8 of purine ring200-400 bases
Poly(C12U)Cytidine with uracil (1:12 ratio)Non-complementary uracil substitutionsMatched to I-strand

Thermal denaturation studies reveal that poly(I,8-azidoI).poly(C12U) exhibits a biphasic melting profile distinct from perfectly matched dsRNA analogs. The melting temperature (Tm) is approximately 15°C lower than that of perfectly matched poly(I)·poly(C), indicating reduced thermodynamic stability directly attributable to the mismatched base pairs. Circular dichroism spectroscopy shows an A-form helical conformation characteristic of dsRNA, but with significant deviations in groove geometry and helical twist angles at mismatch sites [1] [2].

Mismatched Double-Stranded RNA Architecture

The defining architectural feature of poly(I,8-azidoI).poly(C12U) is its engineered mismatch pattern. The 1:12 U:C ratio creates periodic structural imperfections distributed throughout an otherwise regular double helix. Biochemical and biophysical analyses confirm that these mismatches induce localized regions of base unstacking, helical underwinding, and altered minor groove topography without causing complete duplex dissociation. This "controlled defect" architecture fundamentally differentiates it from perfectly matched immunostimulatory RNAs like poly(I)·poly(C) [1] [2].

The structural consequences of mismatches include:

  • Reduced Helical Rigidity: Bending and flexibility at mismatch sites, confirmed by electrophoretic mobility shifts in non-denaturing gels
  • Hydration Pattern Alterations: Changes in water spine continuity within the minor groove, detectable via infrared spectroscopy
  • Protein Interaction Modifications: Differential recognition by dsRNA-binding proteins compared to perfectly matched duplexes

Table 2: Architectural Comparison with Matched dsRNA

Structural ParameterPoly(I,8-azidoI).poly(C12U)Poly(I)·Poly(C)Biological Consequence
Helical PeriodicityIrregular (mismatch-induced distortions)RegularAltered protein binding kinetics
Minor Groove WidthVariable expansion at mismatch sitesConsistentDifferential TLR3 engagement
Persistence LengthReduced (~400 Å)Higher (~600 Å)Enhanced tissue diffusion
Thermal Stability (Tm)~55°C (in physiological buffer)~70°CControlled intracellular residence time
Immune Activation ProfileBalanced IFN induction without hyperinflammationStrong IFN induction with toxicityTherapeutic window expansion

Biologically, the mismatched architecture reduces the compound's affinity for toll-like receptor 3 (TLR3) while maintaining interaction with cytoplasmic dsRNA sensors including protein kinase R (PKR) and 2',5'-oligoadenylate synthetase (2-5A synthetase). This selective recognition underpins its immunomodulatory profile—activating antiviral pathways without eliciting the excessive cytokine production associated with perfectly matched dsRNAs [2] [4].

Azido Functionalization and Photoreactivity

The 8-azido modification on inosine residues introduces a photoreactive handle that enables covalent crosslinking upon UV irradiation. The azido group (-N3) is positioned in the major groove of the duplex, projecting outward from the C8 position of the purine ring. This orientation minimizes steric interference with base pairing while remaining accessible for interactions with proximal amino acid residues in dsRNA-binding proteins [1].

Photoreaction mechanisms involve:

  • Photolysis: UV irradiation (254-300 nm) generates nitrene radicals (*N:) through azido group decomposition
  • Insertion Reactions: Highly reactive nitrenes form covalent bonds with C-H/N-H groups in proteins
  • Crosslink Stabilization: Resulting adducts are resistant to nuclease digestion and denaturing agents

The photoreactive properties enable precise mapping of dsRNA-protein interactions. When poly(I,8-azido[32P]I).poly(C12U) is incubated with 2-5A synthetase and UV-irradiated, covalent crosslinks form specifically at the enzyme's dsRNA-binding domain. Subsequent micrococcal nuclease digestion removes non-crosslinked RNA, leaving a 32P-labeled 110 kDa protein band corresponding to 2-5A synthetase on SDS-PAGE autoradiographs. This confirms direct, site-specific labeling rather than non-specific adhesion [1].

Competition experiments demonstrate labeling specificity: pre-incubation with unmodified poly(I)·poly(C) blocks photoincorporation of the azido probe, while single-stranded RNAs (poly(I), poly(C)) and DNA show no competitive inhibition. The azido-dsRNA's biological functionality is preserved as it activates 2-5A synthetase comparably to unmodified dsRNA prior to photolysis, with saturation observed at 0.6 μg/ml concentration [1].

Table 3: Photoreactive Applications of Azido-Modified dsRNA

ApplicationMethodologyKey Finding
Binding Domain MappingUV crosslinking + SDS-PAGE/autoradiographyIdentifies 110 kDa 2-5A synthetase band
Binding Specificity AssayCompetitive inhibition with unmodified dsRNA>90% inhibition by poly(I)·poly(C)
Allosteric Site CharacterizationLimited proteolysis + peptide sequencingIsolates dsRNA-binding peptides
Cellular Localization TrackingFluorescent azido derivatives + microscopyVisualizes cytoplasmic dsRNA sensors

The strategic placement of azido groups creates a molecular probe that combines the biological activity of dsRNA with photoreactive functionality. This dual capability enables mechanistic studies of dsRNA-dependent enzymes while preserving the mismatched architecture's immunomodulatory properties. The covalent complexes formed after irradiation resist dissociation during analytical procedures, permitting isolation of RNA-binding domains for structural characterization [1].

Properties

CAS Number

127815-79-6

Product Name

poly(I,8-azidoI).poly(C12,U)

Molecular Formula

C27H29Cl2N3S

Synonyms

poly(I,8-azidoI).poly(C12,U)

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